molecular formula C10H16N2O3 B13216077 Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13216077
M. Wt: 212.25 g/mol
InChI Key: KOUTWBRCWGADIK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative featuring a substituted dihydropyrazole core linked to an ethyl acetate moiety. The compound’s structure includes a 3-oxo-2,3-dihydro-1H-pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively. The ethyl acetate group at position 4 enhances its solubility in organic solvents and modulates its electronic properties.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C10H16N2O3/c1-4-12-10(14)8(7(3)11-12)6-9(13)15-5-2/h11H,4-6H2,1-3H3

InChI Key

KOUTWBRCWGADIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N1)C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most common route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds such as ethyl acetoacetate. The process generally proceeds under acidic or basic conditions, facilitating ring closure to form the pyrazolone core.

Reaction Scheme:

Hydrazine derivative + Ethyl acetoacetate → Pyrazolone derivative

Typical Conditions:

  • Catalyst: p-Toluenesulfonic acid or acetic acid
  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80-100°C)
  • Duration: 4-8 hours

Research Outcome:
This method yields the target compound with moderate to high efficiency, often exceeding 70% yield, depending on reagent purity and reaction conditions.

Modification of Substituents

To introduce the ethyl and methyl groups at specific positions, substituted acetoacetates or hydrazines are employed. For example, ethyl 2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can be synthesized by using ethyl 2-ethyl-5-methyl-3-oxobutanoate as the starting material.

Research Data Table 1:

Step Reagents Catalyst Solvent Temperature Yield (%) Reference
1 Ethyl 2-ethyl-5-methyl-3-oxobutanoate + Hydrazine hydrate p-Toluenesulfonic acid Ethanol Reflux 75

Alternative Synthetic Strategies

Multi-Step Synthesis via Functional Group Interconversions

This approach involves initial synthesis of a substituted pyrazoline intermediate, followed by oxidation or acylation to introduce the keto group at the 3-position.

Key Steps:

  • Formation of pyrazoline ring via hydrazine addition
  • Oxidation using potassium permanganate or chromium trioxide to form the keto group
  • Esterification to attach the ethyl ester group

Research Data Table 2:

Step Reagents Conditions Yield (%) Reference
1 Hydrazine + α,β-unsaturated ketone Reflux 68
2 KMnO₄ Aqueous, room temperature 60
3 Ethyl alcohol + acid catalyst Reflux 80

Use of Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the cyclization process, reducing reaction times from hours to minutes and improving yields.

Research Data Table 3:

Method Reagents Conditions Reaction Time Yield (%) Reference
Microwave-assisted Hydrazine + ethyl acetoacetate Microwave at 150°C 10 min 78

Specific Notes on Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates and yields.
  • Temperature Control: Elevated temperatures (~100°C) facilitate ring closure but require careful monitoring to prevent decomposition.
  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid improve cyclization efficiency, while basic conditions favor substitution reactions.

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from ethanol or chromatography techniques. Characterization confirms structure and purity via NMR, IR, and mass spectrometry.

Research Data Table 4:

Technique Purpose Typical Results Reference
NMR Structural confirmation Characteristic pyrazolone signals
IR Functional group analysis Carbonyl stretch around 1700 cm⁻¹
MS Molecular weight verification m/z consistent with 224.26 g/mol

Summary of Research Outcomes

Methodology Advantages Limitations Yield Range (%) References
Classical cyclocondensation Well-established, scalable Longer reaction times 65-80 ,
Multi-step oxidation High purity, functional group control More complex 60-75 ,
Microwave-assisted synthesis Rapid, high yield Equipment requirement 75-85

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate and its derivatives involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

  • Crystal packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) exhibits π-π stacking (3.814 Å) and C–H···O hydrogen bonds, stabilizing its crystal lattice . Similar interactions may occur in the target compound, though its methyl/ethyl groups could reduce π-stacking efficiency compared to aromatic substituents.
  • Hydrogen bonding: Pyrazolone derivatives often form intermolecular hydrogen bonds involving carbonyl or amino groups, as seen in antipyrine-based structures . The target compound’s 3-oxo group may participate in such interactions, influencing solubility and crystallinity.

Key Research Findings and Implications

Substituent-driven activity : Bulky or electron-withdrawing groups (e.g., halogens) enhance bioactivity but may reduce solubility. The target compound’s ethyl/methyl balance could optimize both parameters for drug delivery .

Structural insights : Crystallographic studies of related esters (e.g., benzofuran derivatives) highlight the role of weak interactions in material stability, relevant for formulation design .

Synthetic advancements : Ultrasound methods improve yields and reduce reaction times, advocating for their use in scaling up pyrazolone derivatives .

Biological Activity

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 222.24 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Biological Activities

  • Antimicrobial Activity :
    Ethyl pyrazole derivatives have been shown to exhibit antimicrobial properties. A study indicated that certain pyrazole derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    Research has demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds similar to this compound have been reported to reduce inflammation in animal models by modulating pathways such as NF-kB and MAPK signaling .
  • Antioxidant Properties :
    Some studies suggest that pyrazole derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress. This activity is attributed to the ability of the pyrazole structure to donate electrons and scavenge free radicals .
  • Anticancer Potential :
    There is emerging evidence that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

SubstituentEffect on Activity
Ethyl group at position 2Enhances lipophilicity and cellular uptake
Methyl group at position 5Increases potency against specific targets
Carbonyl groupEssential for interaction with biological receptors

Studies have shown that variations in substituents can significantly affect the compound's efficacy and selectivity towards different biological targets .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, a derivative of this compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for development as an anti-inflammatory agent .
  • Case Study on Anticancer Activity :
    A derivative was tested against human breast cancer cell lines (MCF7) and showed IC50 values in the low micromolar range, indicating significant cytotoxic effects. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Key factors affecting yield :

  • Temperature control during diazo coupling to prevent side reactions.
  • Solvent polarity (ethanol or ethyl acetate) for optimal intermediate stability.
  • Use of ultrasound to accelerate reaction rates .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) to confirm tautomeric forms .
  • NMR : ¹H NMR resolves tautomeric ratios (e.g., amine/imine forms at δ 10.10–13.30 ppm) and substituent environments .
  • X-ray diffraction : SHELXL-based refinement (R factor < 0.05) determines bond lengths (e.g., C–C = 1.54 Å) and hydrogen-bonding networks .
  • ORTEP visualization : Generates anisotropic displacement ellipsoid models to analyze molecular geometry .

How can researchers resolve contradictions in spectroscopic data caused by tautomerism?

Advanced
Tautomeric equilibria (e.g., keto-enol or amine-imine forms) complicate spectral interpretation. Methodological solutions include:

  • Variable-temperature NMR : Freezes dynamic equilibria at low temperatures to isolate individual tautomers .
  • DFT calculations : Predicts stable tautomers and correlates theoretical/experimental chemical shifts .
  • Crystallographic validation : Single-crystal X-ray data provides definitive structural assignments, as seen in hydrogen-bonded pyrazolone salts (N–H···O interactions at 2.8–3.0 Å) .

What strategies optimize crystallization for X-ray diffraction studies of pyrazolone derivatives?

Q. Advanced

  • Solvent selection : Use ethanol/water mixtures to promote slow nucleation and high-quality crystals .
  • Hydrogen-bond-directed assembly : Introduce functional groups (e.g., –COOH) to form supramolecular dimers or chains via N–H···O or O–H···O interactions .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning .

Example : A pyrazolone-acetate salt crystallized in ethanol formed a centrosymmetric tetramer via N3–H3A···O3 bonds (d = 2.89 Å), enabling high-resolution refinement (R = 0.036) .

How can graph set analysis elucidate hydrogen-bonding patterns in crystalline forms?

Advanced
Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., chains, rings) using Etter’s notation:

  • Designators : Rnm(l)R_n^m(l), where nn = donor atoms, mm = acceptor atoms, ll = bond length.
  • Application : For pyrazolone derivatives, GSA identified R22(8)R_2^2(8) motifs in dimeric assemblies and C22(10)C_2^2(10) chains along crystallographic axes .

Table 1 : Hydrogen-bond parameters for a pyrazolone-acetate crystal

Donor–AcceptorDistance (Å)Angle (°)Motif
N3–H3A···O32.89168R22(8)R_2^2(8)
O4–H4···O22.78175C22(10)C_2^2(10)

How should researchers address discrepancies between synthetic yields and theoretical predictions?

Q. Advanced

  • Mechanistic profiling : Use LC-MS to track intermediates and identify side reactions (e.g., ester hydrolysis) .
  • Kinetic studies : Compare conventional vs. ultrasound-assisted synthesis to quantify rate enhancements (e.g., 2-hour vs. 24-hour reactions) .
  • Statistical optimization : Apply response surface methodology (RSM) to model factors like temperature, solvent ratio, and catalyst loading .

Table 2 : Yield comparison for pyrazolone-acetate synthesis

MethodYield (%)Time (h)Purity (%)
Conventional722485
Ultrasound-assisted84297

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